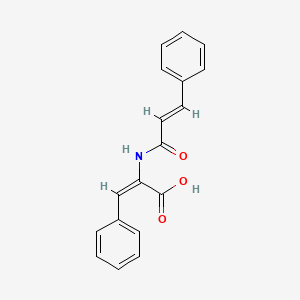
2-(cinnamoylamino)-3-phenylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cinnamoylamino)-3-phenylacrylic acid, also known as cinnamic acid amide, is a chemical compound that has been the focus of scientific research due to its potential biological activities. This compound is a derivative of cinnamic acid and has a molecular formula of C17H15NO2.
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylic acid is not fully understood. However, studies have suggested that this compound may exert its biological activities through the regulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(cinnamoylamino)-3-phenylacrylic acid exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylic acid in lab experiments is its potential biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(cinnamoylamino)-3-phenylacrylic acid. Some of these directions include:
1. Exploring the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Investigating the mechanism of action of this compound and identifying its molecular targets.
3. Developing more efficient synthesis methods for this compound to improve its solubility and potency.
4. Conducting more in vivo studies to evaluate the safety and efficacy of this compound.
Conclusion:
In conclusion, 2-(cinnamoylamino)-3-phenylacrylic acid is a promising chemical compound that has been the focus of scientific research due to its potential biological activities. This compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects and has been found to have neuroprotective and anti-diabetic properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(cinnamoylamino)-3-phenylacrylic acid can be achieved through the reaction of 2-(cinnamoylamino)-3-phenylacrylic acid acid with ammonia in the presence of a catalyst. The reaction results in the formation of 2-(cinnamoylamino)-3-phenylacrylic acid acid amide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(Cinnamoylamino)-3-phenylacrylic acid has been the subject of scientific research due to its potential biological activities. Studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective and anti-diabetic properties.
Propiedades
IUPAC Name |
(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-13H,(H,19,20)(H,21,22)/b12-11+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHJGSINOCXKC-VUWKKMCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

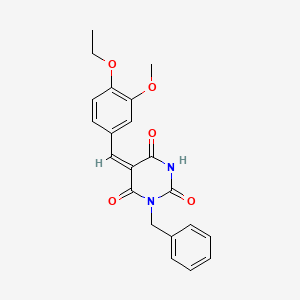
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)

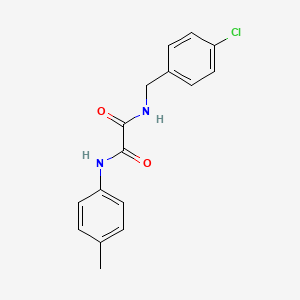

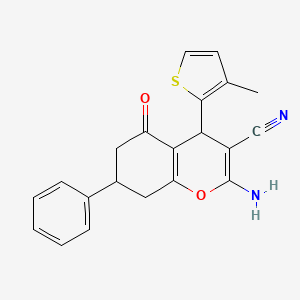
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
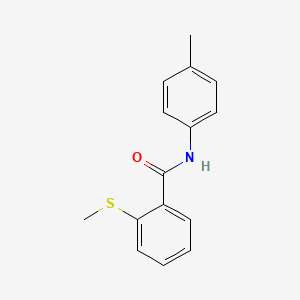
![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
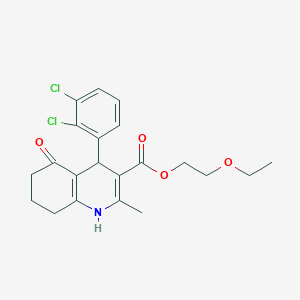
![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)